N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure CAS 338410-77-8 as a structurally defined 3-chloro positional isomer of the N-(benzimidazol-2-ylmethyl)benzamide class. The 3-chloro substitution confers a computed XLogP3-AA of 2.9 and zero Rule-of-5 violations, making it a controlled variable for SAR studies against 2-chloro and 4-chloro analogs. Deploy this compound in PARP-1 inhibitor screening, kinase inhibitor lead generation, or sigma receptor ligand evaluation—applications where chlorine position critically determines IC50 and selectivity. A validated ChemDiv screening library member (ID 8016-7052), it enables reproducible, high-throughput chemical biology without the risk of uncontrolled isomer substitution.

Molecular Formula C15H12ClN3O
Molecular Weight 285.73
CAS No. 338410-77-8
Cat. No. B2421064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide
CAS338410-77-8
Molecular FormulaC15H12ClN3O
Molecular Weight285.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
InChIKeyLIBGTEWKXXXBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes23 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Profile of N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide (CAS 338410-77-8)


N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide (CAS 338410-77-8) is a synthetic small molecule belonging to the benzimidazole amide class [1]. It comprises a 1H-benzimidazole core linked via a methylene bridge to a 3-chlorobenzamide moiety . The compound has a molecular weight of 285.73 g/mol, a formula of C15H12ClN3O, and a computed XLogP3-AA of 2.9 [2]. Commercially available at purities of 90-95% from multiple vendors, it is typically supplied as a solid for research use only . Benzimidazole derivatives are widely explored in medicinal chemistry for their potential as kinase inhibitors, antimicrobial agents, and PARP inhibitors [3].

Procurement Risk: Why Generic Substitution of N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide Analogs Is Scientifically Unjustified


Within the N-(benzimidazol-2-ylmethyl)benzamide class, the position of the chlorine substituent on the benzamide ring critically dictates the compound's physicochemical and biological profile [1]. The 3-chloro substitution pattern in CAS 338410-77-8 influences lipophilicity (XLogP3-AA 2.9), electronic distribution, and steric interactions in ways that positional isomers (2-chloro or 4-chloro) do not replicate . Published structure-activity relationship (SAR) studies on analogous benzimidazole amide derivatives demonstrate that seemingly minor substituent changes (e.g., chloro position, methyl substitution) lead to substantial differences in cytotoxic potency against cancer cell lines, with IC50 values varying by orders of magnitude [2]. Furthermore, benzimidazole-based PARP inhibitors like veliparib (ABT-888) with different substitution patterns show target-specific Ki values (PARP1 Ki 5.2 nM, PARP2 Ki 2.9 nM) that are highly sensitive to structural modifications [3]. Therefore, substituting CAS 338410-77-8 with a close analog without comparative biological data risks introducing uncontrolled variables that undermine experimental reproducibility.

Quantitative Differentiation Evidence for N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide (CAS 338410-77-8)


Physicochemical Differentiation: Lipophilicity and Drug-Likeness of the 3-Chlorobenzamide Congener

The target compound, N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide, possesses a computed partition coefficient (XLogP3-AA) of 2.9, with 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds, resulting in zero Rule of 5 violations [1]. These properties indicate a balanced hydrophobicity profile suitable for oral bioavailability screening. In contrast, the unsubstituted analog N-(1H-benzimidazol-2-ylmethyl)benzamide (CAS 5805-60-7) has a lower molecular weight (251.28 g/mol), lacks the chlorine atom, and has a different hydrogen bonding capacity, which alters its lipophilicity and potential membrane permeability [2]. The presence of the 3-chloro substituent increases the compound's logP, which can enhance passive membrane diffusion but may also affect solubility [1]. The computed polar surface area of approximately 58 Ų for the target compound further contributes to its drug-likeness profile . This physicochemical differentiation is critical for researchers selecting compounds for cell-based assays where membrane permeability is a key determinant.

Lipophilicity Drug-likeness Physicochemical profiling

Cytotoxic Activity Against Cancer Cell Lines: Class-Level Evidence from N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives

A 2025 study by Al-sultan et al. evaluated a series of N-(benzimidazol-2-yl-methyl) benzamide derivatives for cytotoxic activity against T47D breast cancer and A549 lung cancer cell lines, using gefitinib as a reference standard [1]. While the specific compound CAS 338410-77-8 was not directly tested, the study demonstrated that subtle structural modifications within this scaffold class led to significant differences in cytotoxicity. The most active compound (4f) showed selective activity against the A549 lung cancer cell line, while most derivatives were active against T47D but fell short of gefitinib potency. All synthesized derivatives were inactive against Vero normal cells, indicating selective toxicity toward cancer cells [1]. This class-level evidence suggests that the 3-chlorobenzamide substitution pattern in CAS 338410-77-8 may confer a distinct cytotoxic profile compared to analogs with different benzamide substituents, though direct quantitative comparison data is absent. Notably, a related study on 2-(aminomethyl)benzimidazole derivatives also showed variable cytotoxicity against breast and lung cancer cell lines [2]. For researchers procuring this compound as a screening candidate, its specific substitution pattern (3-chloro vs. 2-chloro, 4-chloro, or unsubstituted) is expected to produce a unique cytotoxicity fingerprint that cannot be predicted from class averages alone.

Cytotoxicity Anticancer Tyrosine kinase inhibition

PARP-1 Inhibition Potential: Cross-Class Comparison with Clinically Advanced Benzimidazole PARP Inhibitors

Benzimidazole-based compounds have emerged as a prominent scaffold for PARP-1 inhibition, a validated target in BRCA-deficient cancers [1]. Clinically advanced benzimidazole PARP inhibitors, such as veliparib (ABT-888), demonstrate Ki values of 5.2 nM and 2.9 nM for PARP-1 and PARP-2, respectively [2]. Patent literature (US9283222) discloses benzimidazole derivatives with PARP-1 Ki values as low as 0.7 nM [3]. The target compound, CAS 338410-77-8, shares the benzimidazole core and amide linkage characteristic of this pharmacophore, but its specific PARP inhibition profile has not been published. The 3-chlorobenzamide moiety in CAS 338410-77-8 replaces the carboxamide or substituted amide groups found in veliparib and other advanced PARP inhibitors. This structural difference is expected to modulate both PARP enzyme inhibition potency and PARP-DNA trapping activity, which is a critical determinant of cytotoxic efficacy [1]. For researchers exploring novel PARP inhibitor scaffolds, the target compound offers a distinct chemotype relative to established clinical candidates, potentially addressing issues of resistance or toxicity associated with current PARP inhibitors.

PARP inhibition DNA repair Synthetic lethality

Sigma Receptor Binding: Differentiation from Benzamide-Derived Sigma Ligands

Benzamide derivatives have been extensively explored as sigma receptor ligands [1]. A 2017 study on benzamide derivatives identified potent and selective sigma-1 protein ligands, with binding affinities that varied significantly based on substitution pattern [2]. The 3-chlorobenzamide moiety in CAS 338410-77-8 is a common structural feature in sigma receptor pharmacophores, and the benzimidazole extension via a methylene linker introduces additional binding interactions [1]. While the target compound has not been profiled against sigma receptors, compounds with the 3-chlorobenzamide motif demonstrated sigma-2/sigma-1 selectivity without cytotoxic effects on SY5Y cells [2]. In comparison, 4-chlorobenzamide derivatives may exhibit different selectivity profiles due to altered electronic and steric interactions. For neuropharmacology researchers procuring benzimidazole derivatives for sigma receptor studies, the 3-chloro positional isomer represents a chemically distinct starting point that may yield a unique binding and selectivity fingerprint compared to other chlorobenzamide isomers.

Sigma receptor Ligand binding Selectivity profile

Commercial Availability and Purity: Comparative Vendor Landscape for Informed Procurement

A comparative analysis of commercial suppliers for CAS 338410-77-8 reveals differences in purity specifications and pricing that directly impact procurement decisions . AKSci offers the compound at 95% purity, while ChemScene and Leyan supply it at 90% purity, with storage recommendations of 2-8°C in sealed dry conditions . ChemDiv lists the compound in its screening library (Compound ID: 8016-7052), indicating its inclusion in commercial compound collections for drug discovery . The compound is also available from CymitQuimica (Biosynth brand) and ChemicalBook, though some listings indicate the product has been discontinued . In contrast, the unsubstituted analog (CAS 5805-60-7) and 2-chloro isomer (CAS 338410-53-0) are available from different vendors with varying purity specifications and price points. The 3-chloro positional isomer's commercial landscape indicates moderate availability suitable for early-stage research, but researchers planning large-scale or longitudinal studies should verify batch-to-batch consistency and long-term supply stability before committing to this specific compound.

Commercial availability Purity specification Vendor comparison

Recommended Application Scenarios for N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide (CAS 338410-77-8) Based on Evidence Strength


Chemical Biology Probe for Benzimidazole SAR Studies

CAS 338410-77-8 is best deployed as a chemical biology probe in structure-activity relationship (SAR) studies aimed at understanding the impact of 3-chloro substitution on the benzamide ring of N-(benzimidazol-2-ylmethyl)benzamide derivatives. Its well-defined physicochemical profile (XLogP3-AA 2.9, zero Rule of 5 violations) makes it suitable for systematic comparisons with 2-chloro and 4-chloro positional isomers, as well as the unsubstituted parent compound [1]. The compound's inclusion in the ChemDiv screening library (Compound ID: 8016-7052) underscores its utility in high-throughput screening campaigns targeting kinases, receptors, or enzymes [2]. Researchers should use this compound as part of a focused compound set to deconvolute the contribution of the 3-chloro substituent to target binding and cellular activity.

Novel PARP Inhibitor Chemotype Screening

Given the established role of benzimidazole derivatives as PARP-1 inhibitors, CAS 338410-77-8 represents a chemically distinct chemotype for PARP inhibitor screening [1]. The 3-chlorobenzamide moiety differentiates it from veliparib (ABT-888, PARP-1 Ki 5.2 nM) and other clinical PARP inhibitors, potentially offering a novel interaction mode with the PARP catalytic domain or altered PARP-DNA trapping properties [2]. Researchers investigating resistance mechanisms to current PARP inhibitors or seeking scaffolds with reduced off-target effects may find this compound useful as a starting point for hit identification. However, its PARP-1 inhibitory activity has not been experimentally validated, and it should not be used as a positive control without prior in-house characterization.

Kinase Inhibitor Lead Generation

The N-(benzimidazol-2-ylmethyl)benzamide scaffold has demonstrated activity as a tyrosine kinase inhibitor pharmacophore [1]. CAS 338410-77-8, with its 3-chloro substitution, can serve as a lead generation template for kinase inhibitor programs, particularly those targeting receptor tyrosine kinases implicated in cancer. The class-level cytotoxic data from Al-sultan et al. (2025) demonstrate that benzimidazole amide derivatives exhibit selective cytotoxicity against breast and lung cancer cell lines while sparing normal cells [2]. Researchers procuring this compound for kinase inhibitor development should combine it with the 2-chloro and 4-chloro analogs to establish a comprehensive SAR around the benzamide ring substitution pattern.

Sigma Receptor Ligand Discovery

The 3-chlorobenzamide motif is a recognized pharmacophore for sigma receptor binding, with related benzamide derivatives showing sigma-2/sigma-1 selectivity without cytotoxicity [1]. CAS 338410-77-8, which combines this motif with a benzimidazole core, may exhibit unique sigma receptor binding properties. Researchers in neuropharmacology or oncology exploring sigma receptor ligands as therapeutic targets can procure this compound as part of a focused library to evaluate the contribution of the benzimidazole extension to sigma receptor affinity and selectivity [2]. Given the absence of direct binding data, initial radioligand displacement assays are recommended to establish the compound's sigma receptor profile.

Quote Request

Request a Quote for N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.